6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C21H23N5O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O3S/c1-13-19-17(21(27)23-11-15-4-2-3-8-22-15)10-18(14-5-6-14)24-20(19)26(25-13)16-7-9-30(28,29)12-16/h2-4,8,10,14,16H,5-7,9,11-12H2,1H3,(H,23,27) |
InChI Key |
CLEZATYOOMPQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5 |
Origin of Product |
United States |
Preparation Methods
Thienyl Sulfone Preparation
The sulfone moiety is synthesized by oxidizing tetrahydrothiophene derivatives (e.g., tetrahydro-3-thienol ) with mCPBA (meta-chloroperbenzoic acid) in dichloromethane, yielding 1,1-dioxidotetrahydro-3-thienol . This intermediate is converted to a mesylate or tosylate for subsequent coupling.
Coupling to the Pyrazolo[3,4-b]Pyridine Core
The sulfone-containing group is attached to the pyrazolo[3,4-b]pyridine core using:
-
Mitsunobu conditions : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF.
-
Alkylation : Reaction with a bromo- or chloropyrazolo[3,4-b]pyridine intermediate in the presence of NaH or K₂CO₃.
Optimized parameters :
Carboxamide Formation at Position 4
The N-(2-pyridinylmethyl)carboxamide group is installed via amide coupling of the pyrazolo[3,4-b]pyridine-4-carboxylic acid intermediate with 2-(aminomethyl)pyridine.
Hydrolysis of Ethyl Ester
The ethyl ester at position 4 is hydrolyzed to the carboxylic acid using NaOH (2M) in ethanol/water (1:1) at 70°C.
Characterization data :
Acid Chloride Activation
The carboxylic acid is treated with oxalyl chloride (2 equiv) in anhydrous DCM under N₂, yielding the acid chloride.
Amide Coupling
The acid chloride reacts with 2-(aminomethyl)pyridine in the presence of Et₃N (3 equiv) in THF at 0°C→RT.
Integrated Synthetic Route
A consolidated pathway for the target compound is summarized below:
Alternative Methodologies
Ugi Multicomponent Reaction
A four-component Ugi reaction using:
-
3-Methyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxylic acid
-
2-Pyridinecarboxaldehyde
-
2-(Aminomethyl)pyridine
-
tert-Butyl isocyanide
Reaction in DMF/MeOH (1:2) at 70°C for 48 hours yields the carboxamide directly.
Advantages : One-pot synthesis, reduced purification steps.
Yield : 60–68%.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound:
-
Pyrazolo[3,4-b]pyridine-4-carboxylic acid :
-
Final compound :
Challenges and Optimization
-
Cyclopropane stability : The cyclopropyl group is prone to ring-opening under strongly acidic/basic conditions. This is mitigated by using mild hydrolysis (e.g., LiOH instead of NaOH).
-
Sulfone reactivity : Over-alkylation at position 1 is minimized by employing bulky bases (e.g., DBU).
Scale-Up Considerations
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONHR) at position 4 is susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically yields the corresponding carboxylic acid and amine derivatives.
| Reaction Conditions | Products |
|---|---|
| Acidic (HCl, H<sub>2</sub>O, reflux) | 4-Carboxylic acid + (2-pyridinylmethyl)amine |
| Alkaline (NaOH, H<sub>2</sub>O, heat) | 4-Carboxylate salt + (2-pyridinylmethyl)amine |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Alkaline hydrolysis involves deprotonation of the amide nitrogen, leading to a tetrahedral intermediate .
Nucleophilic Substitution at the Sulfone Group
The 1,1-dioxidotetrahydrothienyl group (sulfone) at position 1 can act as a leaving group under nucleophilic conditions.
| Reaction | Nucleophile | Product |
|---|---|---|
| SN<sub>2</sub> Displacement | Alkoxide (RO⁻) | 1-Alkoxy derivative + tetrahydrothiophene-1,1-dioxide |
| Aromatic Substitution | Amine (NH<sub>3</sub>) | 1-Amino derivative + byproducts |
Key Factors :
-
The sulfone’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon .
-
Steric hindrance from the cyclopropyl group may limit reactivity at this position.
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. Substituents like cyclopropyl (electron-donating) and methyl (weakly donating) influence regioselectivity.
| Electrophile | Conditions | Position of Substitution | Product |
|---|---|---|---|
| HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0–5°C | C5 or C7 | Nitro derivative |
| Br<sub>2</sub> | FeBr<sub>3</sub>, CHCl<sub>3</sub> | C5 | Bromo derivative |
Rationale :
-
The cyclopropyl group at C6 donates electron density via conjugation, activating the para (C5) and ortho (C7) positions .
Oxidation and Reduction Reactions
-
Oxidation : The methyl group at C3 could oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>).
-
Reduction : The sulfone group may reduce to a sulfide using LiAlH<sub>4</sub> or NaBH<sub>4</sub>/I<sub>2</sub>, though this is less common due to the stability of sulfones .
Condensation Reactions
The carboxamide can participate in condensation with aldehydes or ketones to form Schiff bases.
| Reactant | Conditions | Product |
|---|---|---|
| Benzaldehyde | Acid catalysis, reflux | N-(2-pyridinylmethyl)imine derivative |
Biological Interaction-Driven Reactions
While not strictly chemical reactions, the compound’s interaction with biological targets (e.g., kinases) involves non-covalent binding via:
-
Hydrogen bonding between the pyridine nitrogen and active-site residues.
-
Hydrophobic interactions with the cyclopropyl and methyl groups .
Limitations and Research Gaps
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in cancer treatment. For instance, compounds similar to 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have been evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. One study reported a derivative with an IC50 value of 56 nM against TRKA, demonstrating significant anti-proliferative effects on cancer cell lines such as Km-12 and MCF-7 .
Tyrosine Kinase Inhibitors
The compound serves as a scaffold for the synthesis of tyrosine kinase inhibitors (TKIs). TKIs are critical in targeting specific pathways involved in cancer progression. The versatility of the pyrazolo[3,4-b]pyridine structure allows for modifications that enhance biological activity and selectivity toward cancer cells while minimizing off-target effects .
Fluorescent Sensors
Another application involves the use of pyrazolo[3,4-b]pyridine derivatives in developing fluorescent sensors. These sensors can be utilized for detecting various biomolecules or ions in biological systems. The fluorescence properties can be tuned by modifying the substituents on the pyrazolo[3,4-b]pyridine core, making it a valuable tool in biochemical assays .
Case Studies
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a broader class of pyrazolo[3,4-b]pyridine carboxamides. Key structural analogs include:
Key Observations
Position 6 Substituents :
- The cyclopropyl group in the target compound balances lipophilicity and steric effects, contrasting with the bulkier 4-methoxyphenyl or thiophen-2-yl .
- Phenyl (e.g., ) and isopropyl groups at position 6 prioritize aromatic or aliphatic interactions, respectively.
Carboxamide Modifications :
- The N-(2-pyridinylmethyl) group in the target compound likely improves aqueous solubility compared to N-cyclopropyl or N-cycloheptyl .
- Bulky substituents like N-(3-phenylpropyl) may reduce bioavailability due to increased molecular weight and steric hindrance.
Sulfone vs.
Electronic and Geometric Effects :
- Substituent variations alter molecular van der Waals space and electronic structure, impacting QSAR properties such as logP, polar surface area, and binding affinity .
Biological Activity
6-Cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound notable for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 425.5 g/mol. The structure features a pyrazolo[3,4-b]pyridine core, which is significant in medicinal chemistry due to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O3S |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
| InChI Key | HLMQCMFQUUAYFL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the condensation of a pyrazole derivative with a pyridine carboxamide under controlled conditions. Various catalysts and solvents are employed to optimize yield and purity. Industrial production may utilize continuous flow synthesis for efficiency and scalability .
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. It may modulate enzyme activity or receptor signaling, leading to diverse biological effects .
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that pyrazolo[3,4-b]pyridines can inhibit tyrosine kinases, which are critical in cancer cell proliferation .
Case Study:
A study on related compounds demonstrated significant inhibition of cancer cell lines with IC50 values in the nanomolar range. This suggests potential for further development as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against carbonic anhydrase (CA) isoforms. Inhibitory constants (Ki) were measured against various isoforms:
| Compound | Ki (nM) | Isoform |
|---|---|---|
| 6-Cyclopropyl... | 58.8 | hCA I |
| 66.8 | hCA II | |
| 250 | Reference Drug (Acetazolamide) |
This data indicates that the compound exhibits potent inhibition compared to established drugs .
Potential Therapeutic Applications
Given its biological activities, this compound shows promise in various therapeutic areas:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects, warranting further investigation.
- Anticancer Therapy: Its ability to inhibit key enzymes involved in cancer progression makes it a candidate for cancer treatment.
- Neurological Disorders: The modulation of specific receptors may also indicate potential use in treating neurological disorders.
Q & A
Basic: What synthetic strategies are employed to construct the pyrazolo[3,4-b]pyridine core of this compound?
Methodological Answer:
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example, pyrazole-4-carbaldehydes can serve as building blocks for fused heterocycles (e.g., pyrazolo[3,4-c]pyrazole derivatives via hydrazine treatment under reflux) . Copper-catalyzed coupling reactions (e.g., using Cu(I)Br) and cesium carbonate as a base are critical for introducing substituents like cyclopropyl groups . Key steps include:
- Regioselective functionalization of the pyridine ring using halogenated intermediates.
- Cyclopropane introduction via nucleophilic substitution with cyclopropanamine under controlled temperature (e.g., 35°C for 48 hours) .
Table 1: Example Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropane introduction | Cu(I)Br, Cs₂CO₃, DMSO, 35°C, 48h | 17.9% | |
| Pyrazole ring formation | Hydrazine hydrate, acetic acid, ethanol, reflux | 51% |
Basic: How is the structure of this compound validated post-synthesis?
Methodological Answer:
Orthogonal analytical techniques are required:
- ¹H/¹³C NMR : Assign chemical shifts for cyclopropyl (δ ~1.0–2.0 ppm), pyridinylmethyl (δ ~3.5–4.5 ppm), and sulfone groups (δ ~3.2–3.8 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) with <5 ppm error .
- IR spectroscopy : Identify characteristic absorptions (e.g., C=O stretch at ~1650–1750 cm⁻¹, sulfone S=O at ~1150–1300 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?
Methodological Answer:
SAR studies should focus on:
- Substituent modulation : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on ATP-binding pocket interactions .
- Sulfone group replacement : Test sulfonamide or carbonyl analogs to evaluate hydrogen-bonding capacity .
- In vitro assays : Use kinase inhibition assays (e.g., FRET-based) to quantify IC₅₀ values. Cross-reference with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities .
Table 2: Example SAR Modifications and Outcomes
| Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Cyclopropyl → tert-butyl | 2.3 nM (vs. 15 nM for parent) | |
| Sulfone → sulfonamide | Reduced activity (IC₅₀ >100 nM) |
Advanced: How can researchers resolve low yields in the cyclopropane introduction step?
Methodological Answer:
Low yields (e.g., 17.9% in ) may arise from side reactions or incomplete coupling. Mitigation strategies include:
- Design of Experiments (DoE) : Optimize temperature, catalyst loading (Cu(I)), and solvent polarity using response surface methodology .
- Alternative catalysts : Test Pd(0) or Ni(II) complexes for improved cross-coupling efficiency .
- Purification : Use preparative HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) to isolate the product .
Basic: What are the key considerations for assessing metabolic stability in preclinical studies?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor cytochrome P450 (CYP) inhibition using fluorescent probes .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylation or glucuronidation products .
Advanced: How do conflicting spectral data (e.g., NMR shifts) arise, and how should they be addressed?
Methodological Answer:
Discrepancies may stem from:
- Solvent effects : Compare data acquired in CDCl₃ vs. DMSO-d₆, as proton shifts vary with solvent polarity .
- Tautomerism : For pyrazole-pyridine systems, tautomeric forms (e.g., 1H vs. 2H) can alter chemical shifts. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity interference : Re-purify the compound via column chromatography (e.g., hexane/ethyl acetate gradients) and reacquire spectra .
Basic: What computational tools predict this compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity (LogP) : Use Molinspiration or ACD/Labs software with SMILES input (e.g., calculated LogP = 2.8) .
- Solubility : Apply the General Solubility Equation (GSE) with melting point data (e.g., 243–245°C from ) .
Advanced: What strategies enhance aqueous solubility for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
